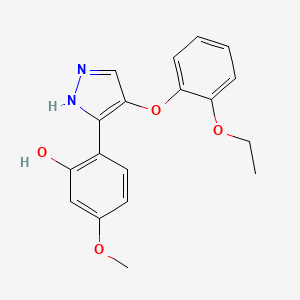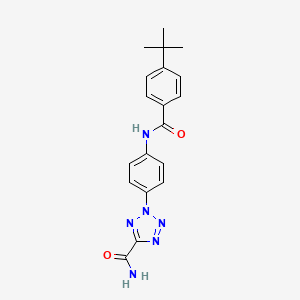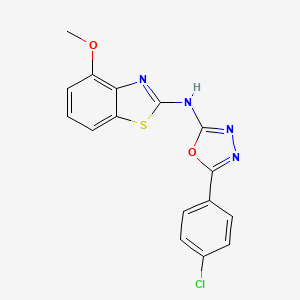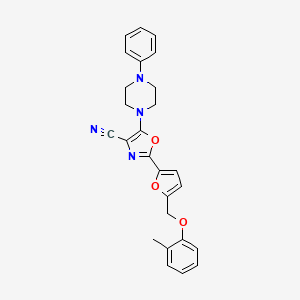![molecular formula C21H18N4O3S B2743941 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 941946-64-1](/img/no-structure.png)
1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential as an anticancer agent. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Green Synthetic Procedures
A green synthetic procedure has been developed for the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, which involves a two-step synthesis from anthranilic acid. This process uses environmentally friendly approaches including deep eutectic solvents (DES) and microwave-induced synthesis. The synthesis includes a first step of creating 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in choline chloride:urea DES, followed by S-alkylation in a microwave-induced reaction, yielding the compound with a 59% success rate and characterization through various spectral methods (Molnar, Komar, & Jerković, 2022).
Antagonistic Effects on Human Adenosine A(3) Receptors
Isoquinoline and quinazoline urea derivatives have been identified to bind to human adenosine A(3) receptors. Through a series of synthesized N-phenyl-N'-quinazolin-4-ylurea derivatives, a structure-affinity analysis was conducted to understand the affinities to adenosine receptors. This research found that specific substitutions on the quinazoline ring increase adenosine A(3) receptor affinity. Notably, N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF5574) emerged as a potent and selective antagonist for the human adenosine A(3) receptor, indicating its potential utility in further characterizing the A(3) receptor (van Muijlwijk-Koezen et al., 2000).
Novel Urea and Thiourea-Based Quinazoline Derivatives
A study on the synthesis of novel urea and thiourea-based quinazoline derivatives through palladium-catalyzed Suzuki C–C coupling has been reported. This synthesis led to a series of 1-phenyl-3-(4-(4-(m-tolyloxy)quinazolin-2-yl)phenyl)urea/thiourea derivatives, achieved in a short reaction time with good overall yields. These compounds were characterized by IR, NMR, and elemental analysis, highlighting the efficient synthesis method starting from 2,4-dichloroquinazoline (Patel, Chikhalia, & Kumari, 2015).
Pharmacological Screening for Antimicrobial and Anti-Inflammatory Activities
The design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives have been undertaken to explore their antimicrobial, analgesic, and anti-inflammatory activities. This study synthesized a new series of quinazoline-4-one/4-thione derivatives and screened them for their biological activities. Among the synthesized compounds, several showed promising activity against microbes, and some exhibited significant profiles against both pain and inflammation, suggesting the potential of methyl/methoxy groups and amine, urea, and thiourea substitutions in enhancing biological activity (Dash et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with 3-methoxyphenyl isocyanate in the presence of a suitable base to form the desired product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "3-methoxyphenyl isocyanate", "Suitable base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one in a suitable solvent (e.g. DMF, DMSO) and add a suitable base (e.g. triethylamine) to the solution.", "Step 2: Add 3-methoxyphenyl isocyanate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid." ] } | |
Numéro CAS |
941946-64-1 |
Nom du produit |
1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
Formule moléculaire |
C21H18N4O3S |
Poids moléculaire |
406.46 |
Nom IUPAC |
1-(3-methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H18N4O3S/c1-28-15-7-4-6-14(12-15)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-29-16/h2-12H,13H2,1H3,(H2,22,24,26) |
Clé InChI |
WAXVZMRLEPXSTG-LYBHJNIJSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)
![3-[(4-Tert-butylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2743860.png)
![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2743862.png)
![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)






![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)
